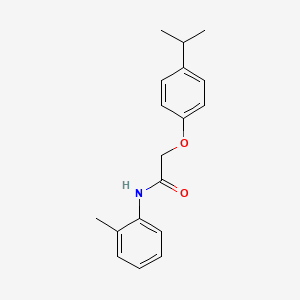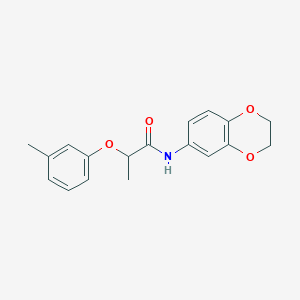![molecular formula C12H13BrN4OS B5589523 N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, including reactions with acetyl chloride, aromatic aldehydes, and hydrazine hydrate, showcasing a versatile approach to creating a wide array of triazole-based compounds (Panchal & Patel, 2011). Similarly, reactions of triazol-3-one derivatives with bromo acetophenone and ethyl bromoacetate highlight the synthetic flexibility of triazole compounds (Sancak et al., 2010).
Molecular Structure Analysis
The molecular structures of synthesized triazole derivatives have been characterized using techniques like NMR and IR spectroscopy, showcasing their complex and varied nature. For example, structural elucidation through NMR and IR spectroscopy was demonstrated in the synthesis of novel triazol derivatives (Wang et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, offering insights into their reactivity and potential chemical properties. The synthesis of acetamide derivatives indicates the chemical versatility of triazole rings as scaffolds for further functionalization (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
The physical properties of triazole compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. The study of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives revealed their antimicrobial activities and provided insights into their physical characteristics (Kaneria et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the formation of diverse derivatives, highlight the potential utility of triazole compounds in various chemical domains. For instance, the synthesis and characterization of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives demonstrated their antimicrobial activities, suggesting their chemical robustness and potential applications (Demirbas et al., 2004).
科学的研究の応用
Synthesis and Antimicrobial Activity
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have been synthesized and characterized through various methods. These compounds have demonstrated significant antimicrobial activities. For example, the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties resulted in substances with promising antibacterial and antifungal properties, showcasing remarkable activity against bacteria such as E. coli and various fungi (Mabkhot et al., 2017).
Enzyme Inhibition and Molecular Docking
Further research into N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives has explored their potential as enzyme inhibitors. A study by Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of similar compounds, which were evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. Molecular docking studies supported the enzyme inhibition findings, positioning these derivatives as potential leads for future drug development (Riaz et al., 2020).
Anticancer Activity
The exploration of anticancer activities is another significant application. Derivatives synthesized from N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide have shown potential as anticancer agents. A study highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives, including similar compounds, which were investigated for their anticancer activity against human lung adenocarcinoma cells, displaying high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETPSSBCXSHQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5589441.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)
![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)
![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)